Nitrazepam-D5
Overview
Description
Nitrazepam-d5 is a deuterated form of nitrazepam, a benzodiazepine derivative. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify nitrazepam levels. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotopic label that helps in distinguishing it from the non-deuterated form during analysis .
Biochemical Analysis
Biochemical Properties
Nitrazepam-D5, like other benzodiazepines, acts as a ligand of the GABA A-benzodiazepine receptor . This interaction enhances the effect of the neurotransmitter GABA on the receptor, leading to increased inhibitory effects on the nervous system .
Cellular Effects
The binding of this compound to the GABA A receptor influences cell function by increasing the permeability of the cell membrane to chloride ions. This results in hyperpolarization of the cell, making it less likely to depolarize and transmit a signal .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the GABA A receptor. This binding enhances the affinity of the receptor for GABA, leading to increased activation of the receptor and enhanced inhibitory effects .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. As an internal standard for GC- or LC-MS, it is used to ensure the accuracy and reliability of these analytical methods over time .
Metabolic Pathways
This compound is likely metabolized in the liver, similar to other benzodiazepines, through the action of cytochrome P450 enzymes
Transport and Distribution
Like other lipophilic benzodiazepines, it is likely to cross cell membranes easily and distribute widely throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of GABA A receptors, which are typically located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrazepam-d5 involves the incorporation of deuterium atoms into the nitrazepam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the synthesis of nitrazepam using deuterated starting materials. For example, deuterated benzene can be used to introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:
Reaction Setup: The nitrazepam is dissolved in a deuterated solvent.
Deuterium Exchange: The solution is heated in the presence of a deuterating agent to facilitate the exchange of hydrogen atoms with deuterium.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Nitrazepam-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitrobenzodiazepine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include various substituted benzodiazepines and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Nitrazepam-d5 is widely used in scientific research due to its stable isotopic label. Its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of nitrazepam.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of nitrazepam in biological systems.
Forensic Toxicology: Used in forensic laboratories to detect and quantify nitrazepam in biological samples.
Drug Development: Assists in the development of new benzodiazepine derivatives by providing a reference standard for analytical methods.
Mechanism of Action
Nitrazepam-d5, like nitrazepam, exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This results in sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness of Nitrazepam-d5
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated nitrazepam in complex biological matrices. This isotopic labeling also provides insights into the metabolic pathways and pharmacokinetics of nitrazepam, aiding in drug development and forensic analysis .
Properties
IUPAC Name |
7-nitro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-9-16-15(10-4-2-1-3-5-10)12-8-11(18(20)21)6-7-13(12)17-14/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONHKAYOJNZEC-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016412 | |
Record name | Nitrazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-45-2 | |
Record name | Nitrazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-45-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research mentions the development of a Nitrazepam liquid formulation (1 mg/mL) for improved dosing accuracy in children. Why is achieving accurate dosing particularly critical for Nitrazepam in this patient population?
A1: Children with drug-resistant epilepsy, especially those with syndromes like Dravet, West, and Lennox-Gastaut, often require very specific and small doses of Nitrazepam for effective seizure control []. Inaccurate dosing can lead to sub-therapeutic effects, reducing seizure control, or potentially increase the risk of adverse effects due to overmedication. This is especially important considering the narrow therapeutic index often observed in antiepileptic drugs. The study highlights that achieving accurate, weight-based dosing is challenging when relying on crushing commercially available tablets, which often come in higher doses []. The liquid formulation at 1 mg/mL allows for more precise dose adjustments according to the child's weight, minimizing the risks associated with inaccurate dosing.
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